3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid
Overview
Description
The compound is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. The “3-(tert-Butyl)” and “5-formyl” parts suggest substitutions at the 3rd and 5th positions of the benzoic acid structure .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through Friedel-Crafts alkylation for attaching the tert-butyl group and formylation for attaching the formyl group .Molecular Structure Analysis
The molecular structure of this compound would likely show the aromatic benzene ring of the benzoic acid, with the tert-butyl group, formyl group, and hydroxy group attached at the 3rd, 5th, and 4th positions respectively .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the electron-donating tert-butyl group and the electron-withdrawing formyl group. The presence of the hydroxy group could make it a potential site for reactions such as esterification .Physical and Chemical Properties Analysis
The physical and chemical properties would be influenced by the functional groups present in the compound. For example, the presence of the carboxylic acid group would likely make the compound acidic .Scientific Research Applications
Synthesis and Chemical Reactions
Bismuth-Based Cyclic Synthesis : This compound can be synthesized from carbon dioxide and 3,5-di-tert-butyl-4-phenol using bismuth-based C-H bond activation and CO2 insertion chemistry. This process involves the creation of oxyaryl dianion and oxyarylcarboxy dianion intermediates and exhibits reactions like decarboxylation with I2 and reaction with trimethylsilyl chloride (Kindra & Evans, 2014).
Synthesis from 2,6-di-tert-butyl-4-methylphenol : It can be synthesized in an overall yield of 63.7% by oxidizing 3,5-di-tert-butyl-4-hydroxy- benzaldehyde, which is prepared from 2,6-di-tert-butyl-4-methylphenol and bromine (Yi, 2003).
Fluorescent Chemosensors : Imidazole derivatives of 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid are used as reversible luminescent sensors for detecting cyanide and mercury ions. These compounds show fluorescence quenching and singlet state life time decrease in the presence of CN- ions (Emandi, Flanagan, & Senge, 2018).
Synthesis of Hindered Phenolic Esters : This compound is used in the synthesis of hindered phenolic esters, which are important in pharmaceutical and chemical industries. The process involves esterification over ion-exchange resins and has applications in creating compounds with antioxidant properties (Gao et al., 2014).
Polyolefin Elastomer Grafting : Monomeric antioxidants synthesized from esterification of 3,5-di-tert-butyl-4-hydroxybenzoic acid are used in polyolefin elastomer grafting. This improves the thermal stability and antioxidative properties of the polymer (Manteghi, Ahmadi, & Arabi, 2016).
Synthesis of Anticancer Drug Intermediates : This compound is also involved in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted PROTAC molecule PRO1, which has applications in cancer therapeutics (Zhang et al., 2022).
Cytotoxicity Studies : Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates, derivatives of this compound, have been synthesized and studied for their cytotoxicity against human tumor cell lines, indicating potential applications in cancer research (Ding, Liu, Tian, & Quan, 2012).
Photolysis and Antioxidant Properties : N-substituted amides of salicylic acid, derivatives of this compound, have been studied for their photolysis and antioxidant properties. These studies contribute to understanding the photochemical behavior and potential antioxidant applications of these compounds (Storozhok & Medyanik, 2018).
Photochemistry Studies : The photochemistry of N-substituted salicylic acid amides, related to this compound, has been investigated to understand their behavior under UV irradiation and potential applications in photoprotection or photodynamic therapy (Pozdnyakov et al., 2015).
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 3-(tert-Butyl)-5-formyl-4-hydroxybenzoic Acid may also interact with various cellular targets.
Mode of Action
It’s known that the tert-butyl group is a common aliphatic motif extensively employed to implement steric congestion and conformational rigidity in organic and organometallic molecules . This suggests that the compound might interact with its targets in a way that influences their conformation and function.
Biochemical Pathways
Similar compounds such as butylated hydroxyanisole (bha) have been found to have antioxidant properties , suggesting that this compound might also influence oxidative stress pathways.
Pharmacokinetics
A study on a similar compound showed that the major oxidative pathway was due to the oxidation of the tert-butyl side chain . This suggests that this compound might also undergo similar metabolic transformations, which could impact its bioavailability.
Result of Action
Similar compounds such as tert-butylhydroquinone (tbhq) have been found to have neuroprotective effects , suggesting that this compound might also have beneficial effects at the cellular level.
Action Environment
A study on a similar compound showed that the disinfectant dosage and ph value of the reaction system potentially influence chlorination kinetics . This suggests that the action of this compound might also be influenced by environmental factors such as pH and the presence of other chemicals.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-tert-butyl-5-formyl-4-hydroxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)9-5-7(11(15)16)4-8(6-13)10(9)14/h4-6,14H,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYOYAJXIRTEDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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